1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine
Description
1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine is a synthetic piperazine derivative characterized by a benzofuran core substituted with acetyl and 4-methylpiperazine moieties. The benzofuran moiety contributes to aromatic stacking interactions, while the 4-methylpiperazine group enhances solubility and modulates pharmacokinetics .
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C17H22N2O2/c1-12-8-13(2)17-14(11-21-15(17)9-12)10-16(20)19-6-4-18(3)5-7-19/h8-9,11H,4-7,10H2,1-3H3 |
InChI Key |
QYYOMKLESNHOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCN(CC3)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones or the use of palladium-catalyzed cross-coupling reactions.
Acetylation: The benzofuran core is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Attachment of the Piperazine Moiety: The acetylated benzofuran is reacted with 4-methylpiperazine under suitable conditions, often involving the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Chemical Reactions Analysis
1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Insights :
- Benzofuran vs. Naphthalene/Phenyl : The benzofuran core (target compound) offers rigidity and planar aromaticity, contrasting with the naphthalene group in , which enhances hydrophobicity and π-π stacking.
- Acetyl vs. Propargyl Linkers : The acetyl group in the target compound may reduce steric hindrance compared to the propargyl linker in , which introduces conformational flexibility.
Immunomodulatory Agents
The naphthaleneoxypropargyl-containing analog () demonstrated dose-dependent stimulation of CD4+ and CD8+ T-cell populations in murine models under aseptic inflammation and heavy metal exposure. Its β-cyclodextrin complex improved bioavailability, suggesting formulation advantages over non-complexed piperazines.
Enzyme Inhibitors
- Cytochrome P450 2A13 Inhibitors : 1-(3-Chlorobenzyl)-4-methylpiperazine () showed >90% inhibition at 10 µM, with selectivity over hepatic CYP2A4. This contrasts with benzofuran derivatives, which lack reported CYP activity.
- Hemozoin Formation Inhibitors : Imidazopyridine-piperazine hybrids (e.g., compound 48 in ) achieved IC50 values of 0.8 µM against Plasmodium falciparum, leveraging fluorine substituents for target binding.
Receptor Ligands
Arylpiperazines like 1-(2-chlorophenyl)-4-methylpiperazine () exhibited nanomolar affinity for 5-HT1A receptors (Ki = 2.3 nM), attributed to the 2-chlorophenyl group’s electron-withdrawing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
